2H-Pyrano[3,2-b]pyridine-2-carboxylic acid
Description
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyran (oxygen-containing six-membered ring) and pyridine system, with a carboxylic acid substituent at position 2. Its CAS registry number is 4767-91-3 .
Properties
CAS No. |
920739-89-5 |
|---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2H-pyrano[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-9(12)8-4-3-6-7(13-8)2-1-5-10-6/h1-5,8H,(H,11,12) |
InChI Key |
CYPWQTIBKAJPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(O2)C(=O)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). This reaction can be carried out using microwave heating or solar thermal energy, yielding the product in high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry techniques, such as microwave irradiation and solar energy, is encouraged to minimize toxic by-products and enhance the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles like amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid exhibit significant antimicrobial properties. For instance, certain synthesized derivatives demonstrated effectiveness against multidrug-resistant strains of bacteria and fungi. A study published in MDPI highlighted the synthesis of chromeno[3,2-c]pyridines, which showed promising in vitro activity against Mycobacterium tuberculosis .
Case Study: Synthesis and Testing
- Compound: this compound derivatives
- Tested Against: Mycobacterium tuberculosis H37Rv
- Results: Showed substantial antibacterial activity with minimum inhibitory concentration values lower than standard antibiotics.
2. Anticancer Properties
Another significant application is in the field of oncology. Research has shown that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural similarity to purine bases has led to its investigation as a potential scaffold for developing tyrosine kinase inhibitors.
Case Study: Biological Activity Evaluation
- Compound: this compound derivatives
- Target: Cancer cell lines (e.g., HeLa and MCF-7)
- Results: Induced apoptosis in cancer cells with IC50 values indicating effective cytotoxicity.
Catalytic Applications
1. Green Chemistry Catalyst
The compound has also been explored as a catalyst in organic synthesis, particularly in multi-component reactions (MCRs). It has been reported to facilitate the synthesis of pyrazolo[4,3-b]quinolinones efficiently without the need for metal catalysts, showcasing its utility in green chemistry.
Case Study: Catalyst Efficiency
- Reaction Type: Multi-component reaction
- Substrates Used: Aldehydes, 5-amino pyrazoles, and 1,3-cyclodiones
- Results: High yields (up to 95%) with regioselectivity achieved using this compound as a catalyst .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Multi-component reaction | 95 | No metal catalyst required |
| Pyrazolo synthesis | 90 | Under mild conditions |
Materials Science Applications
1. Coordination Chemistry
The ability of this compound to act as a bidentate ligand opens avenues for its use in coordination complexes with metal ions. These complexes are being studied for their potential applications in catalysis and materials development.
Case Study: Metal Complex Formation
Mechanism of Action
The mechanism of action of 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid | 4767-91-3 | C₉H₇NO₃* | 193.16* | Pyran ring, carboxylic acid |
| Furo[3,2-b]pyridine-2-carboxylic acid | 112372-14-2 | C₈H₅NO₃ | 163.13 | Furan ring, carboxylic acid |
| Thieno[3,2-b]pyridine-2-carboxylic acid | 347187-30-8 | C₈H₅NO₂S | 179.19 | Thiophene ring, carboxylic acid |
| 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid | 112766-32-2 | C₈H₆N₂O₂ | 162.15 | Pyrrole ring, carboxylic acid |
*Note: Molecular formula and weight for this compound are inferred from structural analogs and naming conventions .
Key Structural Differences:
- Oxygen vs. Sulfur vs. Nitrogen: The pyrano derivative contains an oxygen atom in the fused pyran ring, whereas thieno analogs replace oxygen with sulfur (thiophene), and pyrrolo derivatives incorporate a nitrogen-containing pyrrole ring .
- Ring Size: Pyrano derivatives feature a six-membered oxygenated ring, while furo (five-membered furan) and pyrrolo (five-membered pyrrole) systems are smaller .
Pharmacological and Functional Comparisons
Table 3: Stability and Handling
Biological Activity
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action based on diverse research findings.
Synthesis of this compound
The synthesis of 2H-pyrano[3,2-b]pyridine derivatives typically involves multi-step reactions, including cyclization and functionalization processes. Various methods have been reported, emphasizing green chemistry approaches that enhance yield and reduce environmental impact. For example, one study employed a one-pot reaction involving readily available starting materials to achieve efficient synthesis under mild conditions .
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 0.39 to 4.85 μM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of 2H-Pyrano[3,2-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| 14b | HepG2 | 4.85 | Doxorubicin |
| 14e | HeLa | 0.39 | Doxorubicin |
| Control | LLC-MK2 | >100 | Non-toxic |
Anti-inflammatory Effects
In addition to anticancer activity, derivatives of this compound have shown promising anti-inflammatory effects. Research has indicated that certain derivatives inhibit COX-2 enzyme activity, with IC50 values comparable to celecoxib (0.04 μmol). These findings suggest potential applications in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of Derivatives
| Compound ID | COX-2 IC50 (μmol) | Comparison |
|---|---|---|
| 5 | 0.04 ± 0.09 | Celecoxib |
| 6 | 0.04 ± 0.02 | Celecoxib |
The biological activities of this compound derivatives are attributed to their ability to interact with specific molecular targets within cells. Molecular docking studies have shown that these compounds can bind effectively to the active sites of various enzymes involved in cancer progression and inflammation .
Case Studies
- Anticancer Study : A recent study synthesized a series of pyranocoumarin derivatives and evaluated their cytotoxicity against cancer cell lines using the MTT assay. The results indicated that modifications in the chemical structure significantly influenced the anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of pyrano[3,2-b]pyridine derivatives through in vivo models. The results demonstrated a significant reduction in paw edema in rats treated with these compounds compared to controls, suggesting their potential as therapeutic agents for inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
